Di(pyridin-3-yl)methanone CAS number and IUPAC name
Di(pyridin-3-yl)methanone CAS number and IUPAC name
CAS Number: 35779-35-2 IUPAC Name: Di(pyridin-3-yl)methanone
This technical guide provides a comprehensive overview of Di(pyridin-3-yl)methanone, a heterocyclic ketone with potential applications in coordination chemistry, catalysis, and drug development. Due to the limited availability of published data specifically for Di(pyridin-3-yl)methanone, this guide also includes relevant information on closely related pyridine derivatives to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 184.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| InChI | 1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | --INVALID-LINK-- |
| InChI Key | AQLPDLOXKZRZEV-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | O=C(c1cccnc1)c2cccnc2 | --INVALID-LINK-- |
Synthesis and Characterization
General Experimental Protocol for Oxidation (Hypothetical):
A general procedure for the oxidation of a secondary alcohol to a ketone is provided below as a potential synthetic route. Note: This is a generalized protocol and would require optimization for the specific synthesis of Di(pyridin-3-yl)methanone.
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Dissolution: Dissolve di(pyridin-3-yl)methanol in a suitable organic solvent (e.g., dichloromethane, acetone).
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Oxidant Addition: Add a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation system) to the solution at a controlled temperature (often 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and any inorganic byproducts.
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Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Characterization Data (Predicted and from Related Compounds):
Specific spectral data for Di(pyridin-3-yl)methanone is not widely published. However, based on the analysis of related pyridine and ketone compounds, the following characteristic spectral features can be anticipated:
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¹H NMR: Resonances in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the two pyridine rings. The chemical shifts and coupling patterns would be indicative of the 3-substitution pattern.
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¹³C NMR: A resonance for the carbonyl carbon (C=O) typically in the range of δ 180-200 ppm. Aromatic carbon signals would also be present in the region of δ 120-150 ppm.
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IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching and C=N/C=C stretching vibrations of the pyridine rings would also be observable.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 184, with fragmentation patterns characteristic of pyridine and ketone moieties.
Potential Applications and Biological Activity
The scientific literature on the specific biological activity of Di(pyridin-3-yl)methanone is limited.[1] However, the pyridine and ketone moieties are present in numerous biologically active compounds, suggesting potential avenues for research.
Coordination Chemistry and Catalysis:
The nitrogen atoms in the pyridine rings of Di(pyridin-3-yl)methanone possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. This chelating ability could allow it to act as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs).[1] Such complexes have potential applications in catalysis, gas storage, and materials science. For instance, the related compound, di(pyridin-2-yl)methanone, has been utilized as a ligand in catalytic reactions.
Drug Development and Medicinal Chemistry:
Pyridine derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory effects.
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Antibacterial Activity: Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their in vitro antibacterial activity, showing promising results against Gram-positive bacteria.
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Anticancer Activity: Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors for their potential anticancer activity. Additionally, some piperidone compounds have demonstrated tumor-selective cytotoxicity on leukemia cells.
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Enzyme Inhibition: The pyridinone core is found in various enzyme inhibitors, and derivatives have been explored for their inhibitory activity against targets such as PIM-1 kinase.
While no specific studies on the cytotoxicity or enzyme inhibition of Di(pyridin-3-yl)methanone were found, its structural similarity to other biologically active pyridine-containing molecules suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further biological screening is necessary to explore its potential in drug development.
Signaling Pathways and Logical Relationships
Given the lack of specific biological data for Di(pyridin-3-yl)methanone, a signaling pathway diagram cannot be constructed for this compound. However, a logical workflow for its potential investigation in a drug discovery context can be visualized.
Conclusion
Di(pyridin-3-yl)methanone is a molecule with established chemical properties but limited documented biological activity. Its structural features suggest potential as a versatile ligand in coordination chemistry and as a scaffold for the development of new therapeutic agents. Further research, including the development of robust synthetic protocols and comprehensive biological screening, is required to fully elucidate its potential in various scientific and medicinal applications. This guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this and related pyridine-based compounds.
